molecular formula C13H19NO3S B2572730 4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione CAS No. 2197057-01-3

4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione

Cat. No.: B2572730
CAS No.: 2197057-01-3
M. Wt: 269.36
InChI Key: JUDFEPJDVSQLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiane ring, an amino group, and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Schiff bases reduction route, where the compound is synthesized via the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, and the reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: NaBH4 and LiAlH4 are commonly used reducing agents, and the reactions are performed in solvents such as ethanol or tetrahydrofuran (THF) under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides, and the reactions are conducted in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols. Substitution reactions can result in the formation of various substituted thiane derivatives.

Scientific Research Applications

4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, the compound may bind to DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione is unique due to the presence of the thiane ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-1,1-dioxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-17-12-4-2-3-11(9-12)10-13(14)5-7-18(15,16)8-6-13/h2-4,9H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDFEPJDVSQLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCS(=O)(=O)CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.